molecular formula C12H17N5O3S B1254480 5'-S-ethyl-5'-thioadenosine

5'-S-ethyl-5'-thioadenosine

Cat. No. B1254480
M. Wt: 311.36 g/mol
InChI Key: HMXHURAGFHWODC-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-ethylthioadenosine is a thioadenosine that is adenosine with the hydroxy group at C-5' substituted with an ethylthio (ethylsulfanyl) group. It has a role as a metabolite. It derives from an adenosine.

Scientific Research Applications

1. Cancer Research and Treatment

5'-S-ethyl-5'-thioadenosine has been studied in the context of cancer research. For instance, fluorescent probe conjugates of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine and related compounds have been synthesized to study their binding to human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines. This research aims to predict the potential antitumor efficacy of 2'-deoxy-2',2'-difluorocytidine (gemcitabine), a chemotherapeutic agent (Robins et al., 2010).

2. Antiviral Research

Several studies have explored the antiviral potential of 5'-S-ethyl-5'-thioadenosine derivatives. For example, Guillerm et al. (2001) synthesized 5'-S-alkynyl-5'-thioadenosine and 5'-S-allenyl-5'-thioadenosine, investigating their ability to inactivate recombinant human placental AdoHcy hydrolase and examining their antiviral activity against a variety of viruses, including significant activity against vaccinia virus (Guillerm et al., 2001).

3. Enzyme Inhibition Studies

5'-S-ethyl-5'-thioadenosine and its derivatives have been used in studies focusing on enzyme inhibition. Guillerm et al. (2003) described the synthesis of various derivatives, such as 5'-S-vinyl-5'-thioadenosine, and their role in the time- and concentration-dependent inactivation of AdoHcy hydrolase, an enzyme involved in metabolic pathways. These studies also noted the antiviral activities of these derivatives (Guillerm et al., 2003).

properties

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O3S/c1-2-21-3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

HMXHURAGFHWODC-WOUKDFQISA-N

Isomeric SMILES

CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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